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Compound of Interest

Compound Name: 2,3,5-Trichloropyridine

Cat. No.: B095902

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2,3,5-Trichloropyridine and its
derivatives, 2,3,6-Trichloropyridine and 3,5-Dichloro-2-hydroxypyridine. The aim is to equip
researchers with the necessary data and methodologies for the accurate identification and
characterization of these compounds, which are pivotal in the fields of medicinal chemistry and
materials science. This document summarizes key quantitative spectroscopic data, details
experimental protocols, and visualizes a relevant synthetic pathway.

Summary of Spectroscopic Data

The following tables provide a comparative summary of the available spectroscopic data for
2,3,5-Trichloropyridine and its selected derivatives. These tables are designed for quick

reference and comparison of key spectral features.

Table 1: *H NMR Spectroscopy Data (Chemical Shift & in ppm)
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Compound H-4 H-6 Other Protons Solvent
2,3,5-

. o 8.20[1] 7.75 (d) - CDCIs
Trichloropyridine
2,3,6- B

. . 7.35 (d) 7.85 (d) - Not Specified
Trichloropyridine
3,5-Dichloro-2-

o 7.5 (d) 7.8 (d) OH: ~12 (br s) DMSO-de

hydroxypyridine

Table 2: 13C NMR Spectroscopy Data (Chemical Shift & in ppm)

Compoun
d C-2 C-3 C-4 C-5 C-6 Solvent
2,3,5-
] Data Not Data Not Data Not Data Not Data Not
Trichloropy ) ) ) ) ) -
o Available Available Available Available Available
ridine
2,3,6-
. Data Not Data Not Data Not Data Not Data Not
Trichloropy ) ) ) ) ) -
o Available Available Available Available Available
ridine
3,5-
Dichloro-2-  158.0 110.1 139.6 120.5 139.6 DMSO-de
pyridone*

*Note: 3,5-Dichloro-2-hydroxypyridine exists in tautomeric equilibrium with 3,5-Dichloro-2-

pyridone. The provided NMR data is for the pyridone tautomer.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm™1)
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C=CIC=N Other Key
Compound C-H Stretch C-CI Stretch

Stretch Bands
2,3,5- 1560, 1430, 3050 1180, 1080,
Trichloropyridine 1380[1] 1040, 880[1]
2,3,6- ~1550, 1420, ~1170, 1070,

~3060 -
Trichloropyridine 1370 1030, 870
3,5-Dichloro-2- ~1640 (C=0), ~3400 (O-H
o ~3080 ~830, 780

hydroxypyridine 1580 stretch, broad)

Table 4: UV-Vis Spectroscopy Data (Amax in nm)

Compound Amax (Solvent)

2,3,5-Trichloropyridine Data Not Available
2,3,6-Trichloropyridine Data Not Available
3,5-Dichloro-2-hydroxypyridine Data Not Available

Table 5: Mass Spectrometry Data (Key m/z peaks)

Compound Molecular lon (M*) Key Fragment lons  lonization Method

Electron lonization

2,3,5-Trichloropyridine 181, 183, 185[2] 146, 111, 76 )

) . Electron lonization
2,3,6-Trichloropyridine 181, 183, 185 146, 111, 76 D
3,5-Dichloro-2- Electron lonization

o 163, 165, 167 128,99, 73
hydroxypyridine (ED)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility and accurate comparison of results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).

Instrumentation: Spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer.

'H NMR Acquisition: A standard proton spectrum is acquired with a spectral width of -2 to 12
ppm. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio, with a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled carbon spectrum is acquired with a spectral width
of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(2-5 seconds) are typically required due to the lower natural abundance and longer
relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples): Solid samples are typically prepared as KBr pellets. A
small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder
in an agate mortar and pestle and then pressed into a thin, transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The spectrum is recorded in the mid-infrared range of 4000-400 cm~* with
a resolution of 4 cm~*. A background spectrum of a pure KBr pellet is recorded and
automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a
small amount and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or
acetonitrile). Serial dilutions are then made to obtain a concentration that gives an
absorbance reading within the linear range of the instrument (typically 0.1-1.0).
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e Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.

» Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400
nm. The solvent used for the sample preparation is also used as the reference blank. The
wavelength of maximum absorbance (Amax) is then determined.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS).

 Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for these
types of compounds.

« lonization: Electron ionization is performed at a standard energy of 70 eV.

» Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range, for
example, from 50 to 300 amu, to detect the molecular ion and its characteristic fragment

ions.

Visualization of Synthetic Pathway

The following diagram illustrates a synthetic route for 2,3,5-Trichloropyridine starting from 2-
Chloropyridine, as described in the chemical literature.[3]
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Synthesis of 2,3,5-Trichloropyridine

Step 1: Alkoxylation/Hydrolysis

2-Chloropyridine

H20 or ROH,
Base Catalyst

y

G-Alkoxypyridine)

Chlorinating Agent,
Base

Step 2: Chlorination

3,5-Dichloro-2-alkoxypyridine

Chlorinating Agent (e.g., POCIs)

Step 3: Chlorination

2,3,5-Trichloropyridine

Click to download full resolution via product page

Caption: Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine.

This guide serves as a foundational resource for the spectroscopic identification and
comparison of 2,3,5-Trichloropyridine and its derivatives. The provided data and protocols are
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intended to facilitate further research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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